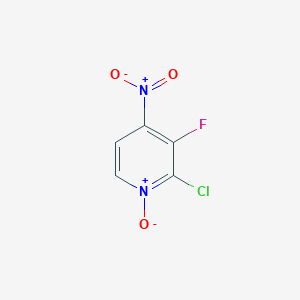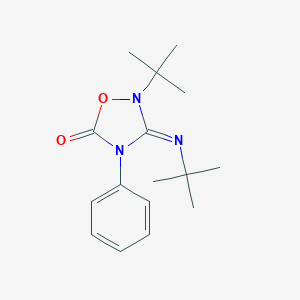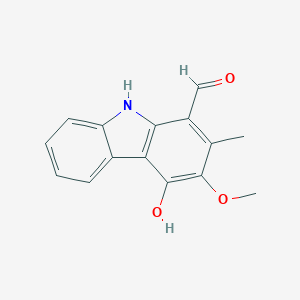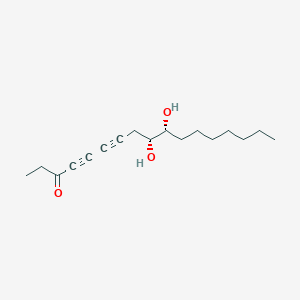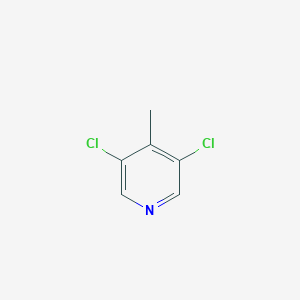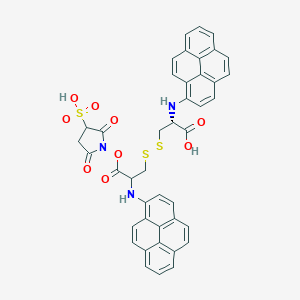
Dpc-nhss
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dpc-nhss is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is known for its unique properties and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Dpc-nhss has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. Dpc-nhss has also been studied for its potential use in wound healing and tissue engineering.
Wirkmechanismus
The mechanism of action of Dpc-nhss is not fully understood. It is believed that the peptide interacts with cell membranes and disrupts their integrity, leading to cell death. Dpc-nhss has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemische Und Physiologische Effekte
Dpc-nhss has been shown to have several biochemical and physiological effects. It has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria. Dpc-nhss has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, Dpc-nhss has been shown to promote wound healing and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dpc-nhss in lab experiments is its stability. Dpc-nhss is stable in a wide range of pH and temperature conditions, making it easy to handle and store. However, one limitation of using Dpc-nhss is its cost. The synthesis of Dpc-nhss can be expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Dpc-nhss. One potential direction is the development of new antimicrobial agents based on the structure of Dpc-nhss. Another potential direction is the use of Dpc-nhss in tissue engineering and regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action of Dpc-nhss and its potential applications in various fields.
Conclusion:
In conclusion, Dpc-nhss is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. It has been extensively studied for its potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory therapies. The mechanism of action of Dpc-nhss is not fully understood, but it has been shown to have several biochemical and physiological effects. While there are advantages and limitations to using Dpc-nhss in lab experiments, the peptide has several potential future directions for study and development.
Synthesemethoden
Dpc-nhss is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary protecting group. After the synthesis is complete, the protecting groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
100839-37-0 |
|---|---|
Produktname |
Dpc-nhss |
Molekularformel |
C42H31N3O9S3 |
Molekulargewicht |
817.9 g/mol |
IUPAC-Name |
(2R)-3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxo-2-(pyren-1-ylamino)propyl]disulfanyl]-2-(pyren-1-ylamino)propanoic acid |
InChI |
InChI=1S/C42H31N3O9S3/c46-35-19-34(57(51,52)53)40(47)45(35)54-42(50)33(44-31-18-14-27-10-8-23-4-2-6-25-12-16-29(31)39(27)37(23)25)21-56-55-20-32(41(48)49)43-30-17-13-26-9-7-22-3-1-5-24-11-15-28(30)38(26)36(22)24/h1-18,32-34,43-44H,19-21H2,(H,48,49)(H,51,52,53)/t32-,33?,34?/m0/s1 |
InChI-Schlüssel |
NSAWNPOJKMFSKI-BGVJURHFSA-N |
Isomerische SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSC[C@@H](C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)NC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)S(=O)(=O)O |
Synonyme |
dipyrenylcystine N-hydroxysulfosuccinimidyl monoester DPC-NHSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



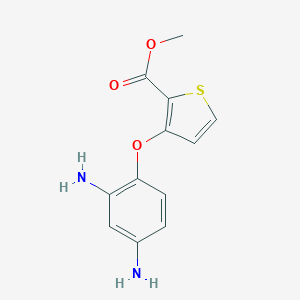
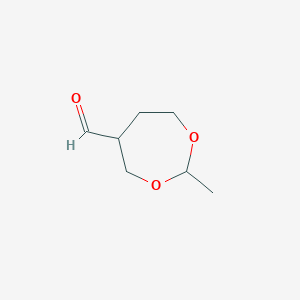


![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

